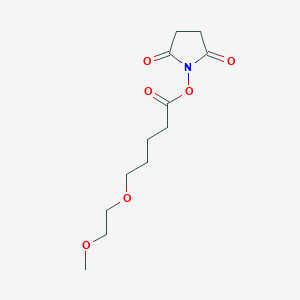
(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate typically involves the esterification of 5-(2-methoxyethoxy)pentanoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
- (2,5-dioxopyrrolidin-1-yl) 4-(2-methoxyethoxy)butanoate
- (2,5-dioxopyrrolidin-1-yl) 6-(2-methoxyethoxy)hexanoate
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxyethoxy group provides enhanced solubility and stability, making it particularly useful in various applications.
Properties
Molecular Formula |
C12H19NO6 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate |
InChI |
InChI=1S/C12H19NO6/c1-17-8-9-18-7-3-2-4-12(16)19-13-10(14)5-6-11(13)15/h2-9H2,1H3 |
InChI Key |
QHCOXUYOSKAJBD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCC(=O)ON1C(=O)CCC1=O |
Related CAS |
656820-39-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
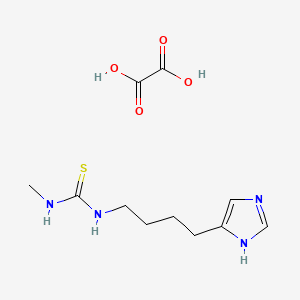

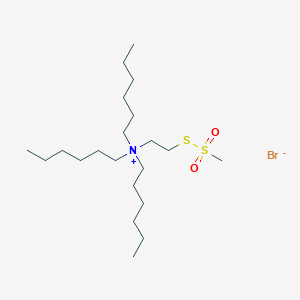
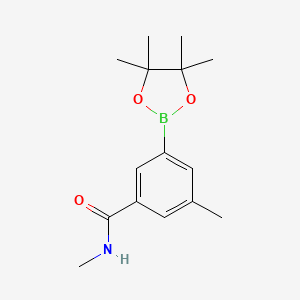
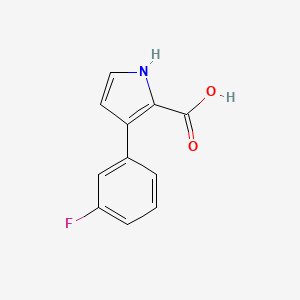
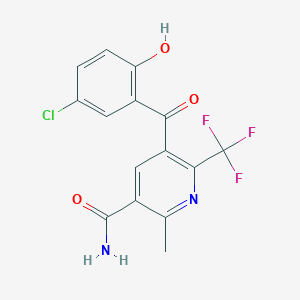

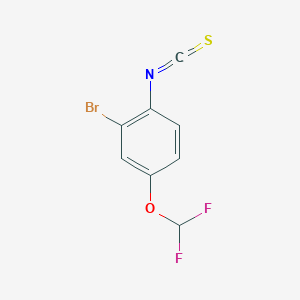

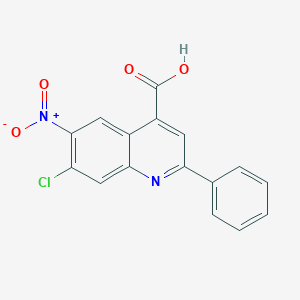
![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
